![molecular formula C11H26O2Si B1444372 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol CAS No. 117932-70-4](/img/structure/B1444372.png)
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Overview
Description
The compound “3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol” is a type of organic compound. It has a molecular formula of C9H22O2Si and an average mass of 190.355 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 2,2-dimethylpropan-1-ol group .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4350 (lit.), a boiling point of 110 °C/6 mmHg (lit.), and a density of 0.892 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Biologically Active Natural Products
This compound has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Preparation of α-Chiral Ether Derivatives
It is used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .
Initiator for Polymerization
This compound serves as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Synthesis of Enol Silyl Ethers
It is used in the synthesis of enol silyl ethers .
Total Synthesis of Bioactive Compounds
It is an important reagent in the total synthesis of bioactive compounds such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A .
This compound may be used to introduce propanol functionality to many pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds are known to act as silylating agents, protecting hydroxyl groups via silylation .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, a silyl group (in this case, Tert-butyl(dimethyl)silyl) is introduced to a molecule, typically to protect a reactive group such as a hydroxyl group . This interaction results in the formation of a silyl ether, which is stable and unreactive under a variety of conditions.
Result of Action
The primary result of the action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol is the protection of reactive groups in organic molecules, allowing for selective reactions to occur at other sites . This can facilitate the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.
Action Environment
The efficacy and stability of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals . In general, silylating agents are used under controlled laboratory conditions, where these factors can be carefully managed to optimize the reaction.
properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h12H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPMGGDCFBKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730845 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117932-70-4 | |
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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